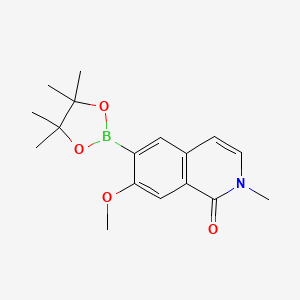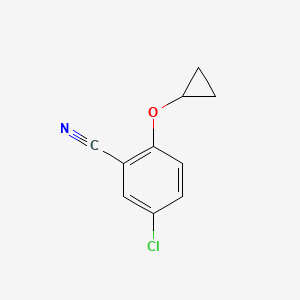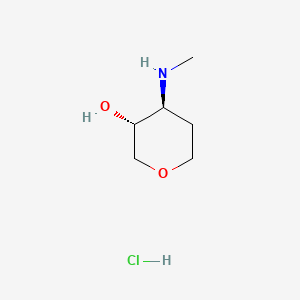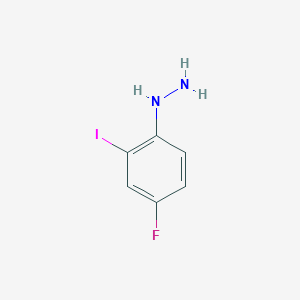
2,4-Dimethylbenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD02260146 is known as 2,6-Dimethylbenzylzinc chloride. It is an organozinc compound that is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzylzinc chloride can be synthesized through the reaction of 2,6-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Dimethylbenzyl chloride+Zn→2,6-Dimethylbenzylzinc chloride
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethylbenzylzinc chloride involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity zinc and solvents, and the reaction is monitored to maintain optimal temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 2,6-Dimethylbenzylzinc chloride.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Alcohols: Reaction with aldehydes or ketones typically yields alcohols.
Alkanes: Reaction with alkyl halides can produce alkanes through nucleophilic substitution.
Scientific Research Applications
2,6-Dimethylbenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used in the formation of complex organic molecules, particularly in the pharmaceutical industry for drug synthesis.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the synthesis of biologically active compounds for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzylzinc chloride involves the transfer of the benzyl group to an electrophile. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction. This facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzylzinc chloride: Similar in structure but with different positional isomers.
Benzylzinc chloride: Lacks the methyl groups, leading to different reactivity and selectivity.
Uniqueness
2,6-Dimethylbenzylzinc chloride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are crucial.
Properties
Molecular Formula |
C9H11ClZn |
|---|---|
Molecular Weight |
220.0 g/mol |
IUPAC Name |
chlorozinc(1+);1-methanidyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 |
InChI Key |
JQYQHFOFWWMMEH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)[CH2-])C.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
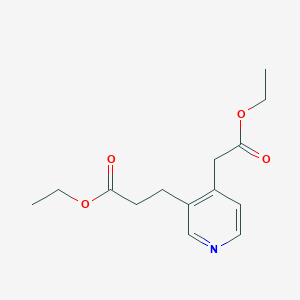
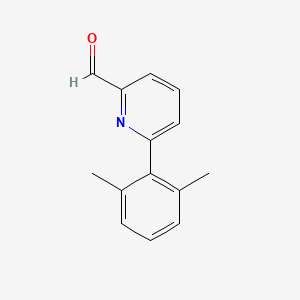
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
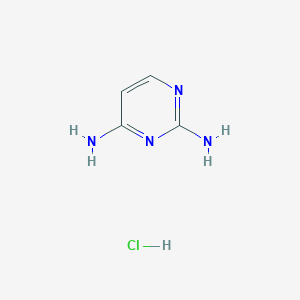
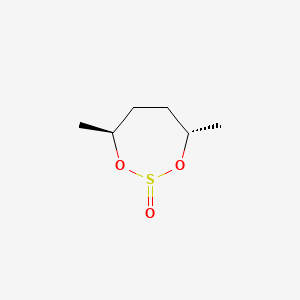
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
